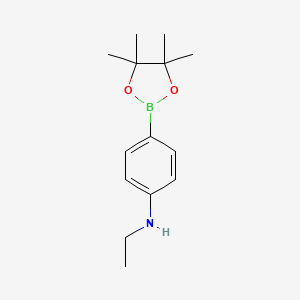

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine reflects its structural components:

- A benzene ring substituted at the para position with a dioxaborolane group.

- An ethyl group attached to the amine nitrogen.

- A 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

The molecular formula is C₁₅H₂₁BNO₂ , derived from:

- C₁₅ : Benzene (C₆H₅), ethyl group (C₂H₅), and dioxaborolane (C₆H₁₀BO₂).

- H₂₁ : Hydrogen atoms from all substituents.

- BNO₂ : Boron, nitrogen, and oxygen atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BNO₂ |

| Molecular Weight | 265.15 g/mol |

| CAS Registry Number | Not explicitly provided in sources |

The compound’s SMILES notation is B1(OC(C)(C)C(C)(C)O1)C2=CC=C(NCCO)C=C2 , illustrating the connectivity of the dioxaborolane ring and ethylamine substituent.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic data for this compound is unavailable in the provided sources, its structural analogs suggest key features:

- Dioxaborolane Ring Rigidity : The 1,3,2-dioxaborolane group adopts a planar conformation due to sp² hybridization at the boron atom, stabilizing the molecule through conjugation with the aromatic ring.

- Conformational Flexibility : The ethylamine group may exhibit rotameric states, with the N–C bond allowing rotation relative to the benzene plane.

Hypothetical crystal packing would involve:

- Hydrogen Bonding : Between the amine hydrogen and oxygen atoms of the dioxaborolane ring.

- Van der Waals Interactions : Dominated by methyl groups on the dioxaborolane ring.

Spectroscopic Fingerprinting

¹H/¹³C NMR Analysis

Predicted NMR shifts based on structural analogs:

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.28 | Methyl groups on dioxaborolane (s) |

| ¹H | 3.15 | N–CH₂CH₃ (q, J = 7.1 Hz) |

| ¹H | 6.72 | Aromatic protons (d, J = 8.4 Hz) |

| ¹³C | 24.9 | Methyl carbons on dioxaborolane |

| ¹³C | 50.1 | N–CH₂CH₃ |

| ¹³C | 128.6 | Aromatic carbons |

FT-IR Spectroscopy

- N–H Stretch : 3350–3400 cm⁻¹ (amine).

- B–O Stretch : 1350–1400 cm⁻¹ (dioxaborolane).

- Aromatic C–H Bend : 750–800 cm⁻¹.

UV-Vis Spectroscopy

- λₘₐₓ : 265 nm (π→π* transition of the benzene ring).

- A weak n→π* transition near 300 nm arises from the amine lone pair.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 265 ) corresponds to [M]⁺. Major fragments include:

Computational Chemistry Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) : Electron-rich regions at the amine nitrogen and dioxaborolane oxygen atoms.

- NBO Analysis : Partial double-bond character in the B–O bonds (Wiberg index: 1.15).

Properties

CAS No. |

1235451-55-4 |

|---|---|

Molecular Formula |

C14H22BNO2 |

Molecular Weight |

247.14 g/mol |

IUPAC Name |

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C14H22BNO2/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10,16H,6H2,1-5H3 |

InChI Key |

LMVMAMWMVGRGGM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation

One of the most effective methods for synthesizing this compound is through palladium-catalyzed borylation of an appropriate aryl halide.

- Starting Material: 4-bromo-N-ethyl-aniline

- Reagents: Bis(pinacolato)diboron (B₂pin₂), sodium carbonate (Na₂CO₃)

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Solvent: 1,4-dioxane and water mixture

- Temperature: 100°C

- Duration: 4 hours

- Atmosphere: Inert atmosphere (argon)

- Dissolve 4-bromo-N-ethyl-aniline in a mixture of 1,4-dioxane and water.

- Add bis(pinacolato)diboron and sodium carbonate to the solution.

- Introduce the palladium catalyst and purging with argon for 15 minutes.

- Heat the reaction mixture at 100°C for 4 hours.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- After completion, dilute with water and extract using a methanol/dichloromethane (DCM) mixture.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product via column chromatography.

Yield and Characterization:

The typical yield from this method is around 71%. Characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Alternative Synthesis via Nitration and Boronation

Another approach involves nitration followed by boronation of an ethyl-substituted aniline.

- Nitration:

- Start with N-ethyl-aniline.

- Treat with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the ortho position.

- This results in 2-nitro-N-ethyl-aniline.

- Boronate Ester Formation:

- React the nitro compound with bis(pinacolato)diboron under similar palladium-catalyzed conditions as described above.

Expected Outcomes:

This method also yields N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine effectively but may require additional purification steps due to potential side products formed during nitration.

The synthesized compound can be characterized using various analytical techniques:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Characteristic peaks in $$ ^1H $$ NMR at δ ~11.46 (NH), δ ~7.57 (aromatic protons), δ ~3.48 (boronate methyl protons). |

| Mass Spectrometry | Molecular ion peak observed at m/z = 573.35 corresponding to [M+1]+. |

| HPLC | High purity (>99%) indicated by retention time consistent with standard samples. |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron-containing group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds are used under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine serves as a crucial intermediate in organic synthesis. Its structure allows for the formation of complex molecules essential for drug development and agrochemicals. The compound can participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds and pharmaceuticals .

Material Science

Development of Advanced Materials

This compound is also utilized in material science for the development of advanced polymers and coatings. Its unique dioxaborolane structure enhances the durability and environmental resistance of these materials. Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability .

Fluorescent Probes

Biological Imaging Applications

The unique structural features of this compound allow it to be employed in creating fluorescent probes. These probes are crucial for biological imaging as they enable researchers to visualize cellular processes with high precision. Studies have shown that compounds based on this structure exhibit strong fluorescence properties suitable for tracking biological interactions in live cells .

Chemical Sensors

Detection of Analytes

In the field of analytical chemistry, this compound is applied in the design of chemical sensors capable of detecting specific analytes. Its sensitivity and selectivity make it ideal for applications in environmental monitoring and food safety. The ability to modify the compound's structure can tailor its sensing capabilities to target various pollutants or contaminants effectively .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition and molecular recognition. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Arylboronates with varying substituents on the benzene ring or amine group exhibit distinct chemical and physical properties. Key analogues include:

Key Observations:

- Electron-Donating vs.

- Steric Effects : Bulky substituents (e.g., cyclopentyl in ) enhance hydrolytic stability by shielding the boron center, a property shared with the ethyl group in the target compound.

- Fluorinated Analogues : Compounds like 3-(trifluoromethyl)aniline boronate () exhibit lower reactivity in Suzuki couplings due to electron-withdrawing effects, contrasting with the target compound’s expected moderate reactivity.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. Comparative studies show:

- Reaction Rates : Electron-rich arylboronates (e.g., DSTBPin) couple faster than electron-deficient derivatives (e.g., trifluoromethyl-substituted ). The target compound’s ethyl group may offer a balance between reactivity and stability.

- Yields: Fluorinated analogues report lower yields (~20% in ) due to steric and electronic factors, whereas dimethylamino-substituted derivatives achieve higher yields (>80% in optimized conditions ).

Physical Properties and Stability

- Solubility : The ethyl group enhances lipophilicity compared to polar derivatives like N-(3-chloropropyl)benzamide . This makes the target compound suitable for organic-phase reactions.

- Hydrolytic Stability : Steric protection from the ethyl and pinacol groups likely increases resistance to hydrolysis relative to less hindered analogues (e.g., primary amine boronate esters ).

Biological Activity

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 289.2 g/mol

- CAS Number : 1012785-44-2

The compound features a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in cellular signaling pathways. The dioxaborolane group can participate in boron-mediated reactions that influence cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds incorporating dioxaborolane moieties exhibit significant antitumor properties. For instance:

- Inhibition of Kinases : Similar compounds have shown effectiveness as multi-kinase inhibitors. A related study demonstrated that a compound with a comparable structure inhibited cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase (FLT), leading to reduced cancer cell proliferation and increased apoptosis in vitro .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary data suggest:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| SiHa | 0.009 | CDK inhibition and apoptosis induction |

| HeLa | 0.015 | Cell cycle arrest in G2/M phase |

These findings indicate that the compound may induce cell death through apoptosis and cell cycle arrest mechanisms.

Case Studies

- Study on CDK Inhibition :

- Apoptosis Induction :

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester moiety reacts with aryl halides under palladium catalysis. Key steps include:

- Borylation of precursors : Use of pinacol borane or bis(pinacolato)diboron to introduce the dioxaborolane group.

- Optimizing catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos or XPhos enhances yield and reduces side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Multimodal characterization is critical:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl group integration at δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂). Boron-11 NMR detects the dioxaborolane ring (δ ~30 ppm).

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond angles and confirm regiochemistry. For example, the dioxaborolane ring adopts a planar geometry with B-O bond lengths ~1.36 Å .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 314.22) .

Advanced Research Questions

Q. How can experimental design be optimized for ROS-responsive drug delivery systems using this compound?

Answer: The boronate ester’s reactivity with hydrogen peroxide enables ROS-responsive applications:

- Conjugation strategies : Link the compound to proteins (e.g., RNase A) via carbamate bonds. Confirm reversible cleavage using UV-Vis (λmax ~255 nm) and activity assays post-H₂O₂ treatment.

- Cellular specificity : Compare ROS levels in tumor vs. healthy cells (e.g., using DCFH-DA probes) to validate selective reactivation .

Q. What methodologies address solubility challenges in cross-coupling reactions involving this boronate ester?

Answer: Solubility issues in polar solvents (e.g., DMF, THF) can be mitigated by:

Q. How are contradictions in crystallographic data resolved for derivatives of this compound?

Answer: Discrepancies in bond lengths or disorder in the dioxaborolane ring require:

Q. What structure-activity relationship (SAR) strategies guide antifungal studies of benzylamine-boronate hybrids?

Answer: Key SAR parameters include:

- Boronate positioning : Para-substitution (vs. meta) enhances membrane penetration (logP ~2.5 vs. ~1.8).

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents at the benzene ring improve MIC values against Candida spp. (e.g., MIC₉₀ = 8 µg/mL).

- In vitro assays : Use broth microdilution (CLSI M27-A3) and time-kill kinetics to correlate boron content with fungistatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.